molecular formula C12H17NO2 B2630642 Tert-butyl 2-(2-aminophenyl)acetate CAS No. 98911-34-3

Tert-butyl 2-(2-aminophenyl)acetate

Cat. No.: B2630642
CAS No.: 98911-34-3
M. Wt: 207.273
InChI Key: PTYKJKMISAEJIZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminophenyl)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(2-aminophenyl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminophenyl)acetate typically involves the esterification of 2-(2-aminophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-aminophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-aminophenyl)acetate is unique due to the position of the amino group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers and analogs .

Properties

IUPAC Name

tert-butyl 2-(2-aminophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKJKMISAEJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98911-34-3
Record name tert-butyl 2-(2-aminophenyl)acetate
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